![molecular formula C16H25NO2 B6340587 tert-Butyl 3-[(3-phenylpropyl)amino]propanoate CAS No. 393154-28-4](/img/structure/B6340587.png)

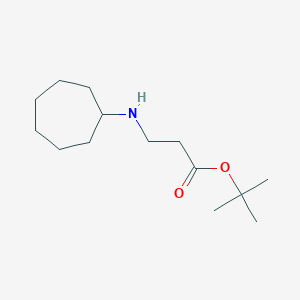

tert-Butyl 3-[(3-phenylpropyl)amino]propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-Butyl 3-[(3-phenylpropyl)amino]propanoate, commonly known as tert-butylamine-3-phenylpropionate, is a versatile organic compound with a wide range of applications in chemical synthesis, scientific research, and lab experiments. It is an ester of tert-butylamine, which is an amine of tertiary butyl alcohol, and phenylpropionic acid, which is a phenylpropionic acid derivative. This compound has a wide range of properties, including solubility in a variety of solvents, stability under a variety of conditions, and ability to form stable complexes with other compounds. It is also used in a variety of biochemical and physiological studies.

Wissenschaftliche Forschungsanwendungen

Applications in Asymmetric Reformatsky Reactions

The compound tert-butyl 3-[(3-phenylpropyl)amino]propanoate is used in the field of asymmetric Reformatsky reactions. A study demonstrated the use of d-glucosamine-derived tertiary aminoalcohol ligands, which led to the formation of β-hydroxyester product tert-butyl 3-phenyl-3-hydroxy-propanoate, enriched in either the (+)-(R) or (−)-(S) enantiomer, depending on the choice of ligand. This research adds to the understanding of asymmetric synthesis, which is crucial in the development of pharmaceuticals and complex organic molecules (Emmerson, Hems, & Davis, 2005).

Role in Synthesis of Heterocyclic β-Amino Acids

This compound is involved in the synthesis of heterocyclic β-amino acids. The study described the preparation of β-amino-5-pyrimidinepropanoic ester and its derivatives. These compounds are significant in peptide and peptidomimetic synthesis, an area critical for developing therapeutic agents (Bovy & Rico, 1993).

Contribution to Molecular and Crystal Structure Studies

Research on tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate, a derivative of L-cysteine, provides insights into the molecular and crystal structures of similar compounds. Understanding these structures is vital for the development of new materials and drugs (Kozioł et al., 2001).

Applications in Organic Synthesis

The compound is utilized in organic synthesis, especially in the preparation of enantiomerically pure compounds. This is important for the development of chiral drugs and other chiral substances in chemistry and pharmaceuticals (Jankowski et al., 1999).

Eigenschaften

IUPAC Name |

tert-butyl 3-(3-phenylpropylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-16(2,3)19-15(18)11-13-17-12-7-10-14-8-5-4-6-9-14/h4-6,8-9,17H,7,10-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOWSIBBCAMLEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCNCCCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340520.png)

![tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate](/img/structure/B6340540.png)

![tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}propanoate](/img/structure/B6340553.png)

![tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate](/img/structure/B6340560.png)

![tert-Butyl 3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B6340568.png)

![tert-Butyl 3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B6340574.png)

![tert-Butyl 3-{[3-(dimethylamino)propyl]amino}propanoate](/img/structure/B6340577.png)

![tert-Butyl 3-[(3-ethoxypropyl)amino]propanoate](/img/structure/B6340584.png)

![tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate](/img/structure/B6340598.png)

![tert-Butyl 3-[(3-methylbutan-2-yl)amino]propanoate](/img/structure/B6340611.png)

![tert-Butyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6340613.png)

![tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate](/img/structure/B6340614.png)

![tert-Butyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B6340617.png)